molecular formula C15H20N4OS2 B2386113 N-ethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide CAS No. 1105238-35-4

N-ethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2386113
CAS No.: 1105238-35-4
M. Wt: 336.47
InChI Key: GYNSPMAKGPXDJE-UHFFFAOYSA-N
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Description

N-ethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved by the cyclization of α-haloketones with thiourea. The thiophene ring is then introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives. The piperazine moiety is incorporated through nucleophilic substitution reactions, where piperazine is reacted with an appropriate electrophile, such as an alkyl halide. The final step involves the formation of the carboxamide group through the reaction of the amine with an acylating agent, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides or sulfonates to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like tetrahydrofuran.

    Substitution: Alkyl halides, sulfonates, in the presence of a base such as potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield thiol derivatives. Substitution reactions can introduce various alkyl or aryl groups onto the piperazine moiety.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
  • 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methyl)piperazine-1-carboxamide

Uniqueness

N-ethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-ethyl-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS2/c1-2-16-15(20)19-7-5-18(6-8-19)10-14-17-12(11-22-14)13-4-3-9-21-13/h3-4,9,11H,2,5-8,10H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNSPMAKGPXDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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